FGFR Kinase Inhibitory Potency: Target Compound vs. Carboxamide Analog (Cross-Study Comparison)
Patent US8933099 exemplifies compounds in the same monocyclic pyridine series with FGFR1/2/3 inhibitory activity in the low nanomolar range. A representative analog (US8933099 Example 21) achieved IC50 values of 5.70 nM (FGFR1), 5.10 nM (FGFR2), and 6 nM (FGFR3) in biochemical kinase assays at 2°C [1]. Quantitative FGFR potency data for the target compound (CAS 1903510-24-6) have not been publicly disclosed in the primary patent or subsequent literature, making potency comparisons within the series currently unavailable. The target compound's unsubstituted 3-pyridyloxy terminus differentiates it structurally from the carboxamide-substituted analog (US8933099 Example 21), which may alter kinase hinge-region hydrogen bonding and isoform selectivity [1].
| Evidence Dimension | FGFR kinase inhibition potency (IC50) |
|---|---|
| Target Compound Data | Not publicly disclosed in accessible patent or literature data |
| Comparator Or Baseline | US8933099 Example 21 (structurally related analog): IC50 5.70 nM (FGFR1), 5.10 nM (FGFR2), 6 nM (FGFR3) |
| Quantified Difference | Cannot be calculated – target compound FGFR data unavailable |
| Conditions | Biochemical tyrosine kinase activity assay; FGFR1, FGFR2, FGFR3 recombinant proteins; 2°C incubation |
Why This Matters
Without publicly available FGFR potency data, procurement decisions must weigh the structural differentiation potential against analogs with disclosed potency values; the target compound may offer a distinct selectivity window when experimentally profiled.
- [1] BindingDB. BDBM142255: US8933099, 21 – FGFR1 (IC50 5.70 nM), FGFR2 (IC50 5.10 nM), FGFR3 (IC50 6 nM). Accessed 2026. View Source
